Pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)-
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Overview
Description
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine is a heterocyclic compound with a unique structure that includes both pyrimidine and pyridine rings.
Preparation Methods
The synthesis of 5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine typically involves the reaction of 5-methyl-2-thiouracil with 3-nitropyridine-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Scientific Research Applications
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against influenza viruses.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic properties.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, providing insights into protein function and structure.
Mechanism of Action
The mechanism of action of 5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound binds to viral proteins, disrupting their normal function and inhibiting viral replication. The exact molecular pathways involved in these interactions are still under investigation, but it is believed that the compound interferes with the viral life cycle at multiple stages .
Comparison with Similar Compounds
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine can be compared with other similar compounds, such as:
2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine: This compound lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.
5-methyl-2-(2-nitropyridin-3-yl)sulfanyl-pyrimidine: The position of the nitro group on the pyridine ring is different, which can influence the compound’s chemical behavior and biological activity.
These comparisons highlight the unique structural features of 5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine and its potential advantages in various applications.
Properties
CAS No. |
73768-47-5 |
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Molecular Formula |
C10H8N4O2S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
5-methyl-2-(3-nitropyridin-2-yl)sulfanylpyrimidine |
InChI |
InChI=1S/C10H8N4O2S/c1-7-5-12-10(13-6-7)17-9-8(14(15)16)3-2-4-11-9/h2-6H,1H3 |
InChI Key |
VLJNALDOMOTHNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)SC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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